Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The pyrimidine ring is often synthesized through condensation reactions involving appropriate aldehydes and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium or platinum catalysts.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrimidine derivatives, such as:
Piperidine derivatives: Substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.
Pyrimidine derivatives: Compounds with similar pyrimidine ring structures.
Uniqueness
Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a pyrimidine moiety, and a sulfonyl group. These structural components contribute to its chemical reactivity and biological activity.
Property | Details |
---|---|
Molecular Formula | C18H22N4O5S |
Molecular Weight | 406.5 g/mol |
IUPAC Name | This compound |
InChI Key | IZTNJWWVVMDCCR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for its anti-inflammatory and anticonvulsant effects.
Antitumor Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. This compound has shown promise in inhibiting tumor cell proliferation in vitro. For instance, in a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated cytotoxic effects comparable to established chemotherapeutics.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated through various assays. In vivo studies revealed that it significantly reduces inflammatory markers in animal models, suggesting potential use in treating inflammatory diseases . The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial for conditions like rheumatoid arthritis.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro tests showed effectiveness against several bacterial strains, indicating its potential as an antibacterial agent. The compound's ability to disrupt bacterial cell walls may contribute to this activity .
Case Studies
- Breast Cancer Treatment : A study involving the administration of the compound to breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The combination with doxorubicin showed enhanced efficacy compared to monotherapy.
- Inflammatory Disease Model : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw edema and serum levels of TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory disorders.
Properties
Molecular Formula |
C13H19N3O6S |
---|---|
Molecular Weight |
345.37 g/mol |
IUPAC Name |
ethyl 1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O6S/c1-3-22-12(18)9-5-4-6-16(7-9)23(20,21)10-8(2)14-13(19)15-11(10)17/h9H,3-7H2,1-2H3,(H2,14,15,17,19) |
InChI Key |
BOFBGEVGOOTJNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(NC(=O)NC2=O)C |
Origin of Product |
United States |
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